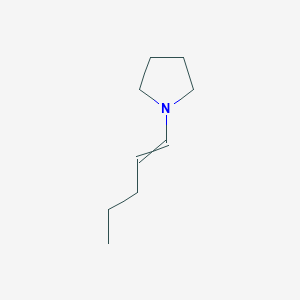
1-Pent-1-enylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pent-1-enylpyrrolidine, also known as PEP, is a chemical compound that has been studied for its potential use in scientific research. PEP is a pyrrolidine derivative that has a unique structure, which makes it an interesting compound to study.
Mécanisme D'action
The exact mechanism of action of 1-Pent-1-enylpyrrolidine is not fully understood, but it is thought to involve the sigma-1 receptor. 1-Pent-1-enylpyrrolidine may act as a modulator of the sigma-1 receptor, which could lead to changes in neurotransmitter release and calcium signaling. 1-Pent-1-enylpyrrolidine may also affect the dopamine system by increasing dopamine release or by modulating dopamine receptors.
Biochemical and Physiological Effects:
1-Pent-1-enylpyrrolidine has been shown to have various biochemical and physiological effects. In animal studies, 1-Pent-1-enylpyrrolidine has been shown to increase locomotor activity, enhance memory, and reduce anxiety-like behaviors. 1-Pent-1-enylpyrrolidine has also been shown to have analgesic effects, which could make it a potential candidate for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
1-Pent-1-enylpyrrolidine has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is typically high. 1-Pent-1-enylpyrrolidine also has a unique structure, which makes it an interesting compound to study. However, there are also limitations to using 1-Pent-1-enylpyrrolidine in lab experiments. 1-Pent-1-enylpyrrolidine has not been extensively studied, and its exact mechanism of action is not fully understood. Additionally, 1-Pent-1-enylpyrrolidine may have off-target effects, which could complicate data interpretation.
Orientations Futures
There are several future directions for the study of 1-Pent-1-enylpyrrolidine. One area of interest is the potential use of 1-Pent-1-enylpyrrolidine in pain management. 1-Pent-1-enylpyrrolidine has been shown to have analgesic effects in animal studies, and further research could explore its potential as a pain medication. Another area of interest is the potential use of 1-Pent-1-enylpyrrolidine in the treatment of psychiatric disorders. 1-Pent-1-enylpyrrolidine has been shown to have an effect on the dopamine system, which is involved in various psychiatric disorders, including depression and addiction. Further research could explore the potential of 1-Pent-1-enylpyrrolidine as a treatment for these disorders.
Conclusion:
In conclusion, 1-Pent-1-enylpyrrolidine is a unique compound that has been studied for its potential use in scientific research. 1-Pent-1-enylpyrrolidine has been shown to have an effect on the sigma-1 receptor and the dopamine system, which could make it a potential candidate for pain management and the treatment of psychiatric disorders. Further research is needed to fully understand the mechanism of action of 1-Pent-1-enylpyrrolidine and its potential applications in medicine.
Méthodes De Synthèse
1-Pent-1-enylpyrrolidine can be synthesized through a simple reaction between pyrrolidine and 1-pentenyl bromide. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The yield of the reaction is typically high, and the resulting product can be purified through column chromatography.
Applications De Recherche Scientifique
1-Pent-1-enylpyrrolidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-Pent-1-enylpyrrolidine has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmitter release and calcium signaling. 1-Pent-1-enylpyrrolidine has also been shown to have an effect on the dopamine system, which is involved in reward and motivation.
Propriétés
Numéro CAS |
13937-90-1 |
|---|---|
Nom du produit |
1-Pent-1-enylpyrrolidine |
Formule moléculaire |
FeMnO3- |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
1-pent-1-enylpyrrolidine |
InChI |
InChI=1S/C9H17N/c1-2-3-4-7-10-8-5-6-9-10/h4,7H,2-3,5-6,8-9H2,1H3 |
Clé InChI |
GJCHANJVVGOMLB-UHFFFAOYSA-N |
SMILES |
CCCC=CN1CCCC1 |
SMILES canonique |
CCCC=CN1CCCC1 |
Synonymes |
1-(1-Pentenyl)pyrrolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)

![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)

![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)

![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)

![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)